3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid
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Overview
Description
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method includes the cyclization of a pyridine derivative with an appropriate pyrrole precursor under acidic or basic conditions . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
1H-Pyrrolo[3,2-b]pyridines: Another class of heterocyclic compounds with comparable structural features but distinct chemical properties.
Uniqueness
3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular targets makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-5-12-11-10(7)8(6-13-11)2-3-9(14)15/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
IHELUIFNHAGSHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)CCC(=O)O |
Origin of Product |
United States |
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